3H-Pyrrolo[1,2-b][1,2,4]triazole-7-carboxylic acid, 5-[[[bis(2-ethoxy-2-oxoethyl)amino]carbonyl]oxy]-6-cyano-2-[4-(1,1-dimethylethyl)phenyl]-, 2,6-bis(1,1-dimethylethyl)-4-methylcyclohexyl ester
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Overview
Description
3H-Pyrrolo[1,2-b][1,2,4]triazole-7-carboxylic acid, 5-[[[bis(2-ethoxy-2-oxoethyl)amino]carbonyl]oxy]-6-cyano-2-[4-(1,1-dimethylethyl)phenyl]-, 2,6-bis(1,1-dimethylethyl)-4-methylcyclohexyl ester is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Pyrrolo[1,2-b][1,2,4]triazole-7-carboxylic acid, 5-[[[bis(2-ethoxy-2-oxoethyl)amino]carbonyl]oxy]-6-cyano-2-[4-(1,1-dimethylethyl)phenyl]-, 2,6-bis(1,1-dimethylethyl)-4-methylcyclohexyl ester involves multiple steps, including the formation of the pyrrolo[1,2-b][1,2,4]triazole core and subsequent functionalization. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
3H-Pyrrolo[1,2-b][1,2,4]triazole-7-carboxylic acid, 5-[[[bis(2-ethoxy-2-oxoethyl)amino]carbonyl]oxy]-6-cyano-2-[4-(1,1-dimethylethyl)phenyl]-, 2,6-bis(1,1-dimethylethyl)-4-methylcyclohexyl ester undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific reactants (e.g., halogenated compounds, acids, bases) .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
3H-Pyrrolo[1,2-b][1,2,4]triazole-7-carboxylic acid, 5-[[[bis(2-ethoxy-2-oxoethyl)amino]carbonyl]oxy]-6-cyano-2-[4-(1,1-dimethylethyl)phenyl]-, 2,6-bis(1,1-dimethylethyl)-4-methylcyclohexyl ester has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3H-Pyrrolo[1,2-b][1,2,4]triazole-7-carboxylic acid, 5-[[[bis(2-ethoxy-2-oxoethyl)amino]carbonyl]oxy]-6-cyano-2-[4-(1,1-dimethylethyl)phenyl]-, 2,6-bis(1,1-dimethylethyl)-4-methylcyclohexyl ester involves its interaction with specific molecular targets and pathways. These interactions can modulate various biological processes, such as enzyme activity, signal transduction, and gene expression . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share a similar pyrrolo core structure and have been studied for their potential as fibroblast growth factor receptor inhibitors.
1H-1,2,4-triazole derivatives:
Uniqueness
Its specific combination of properties makes it a valuable compound for various scientific research and industrial applications .
Properties
CAS No. |
444065-11-6 |
---|---|
Molecular Formula |
C41H57N5O8 |
Molecular Weight |
747.9 g/mol |
IUPAC Name |
(2,6-ditert-butyl-4-methylcyclohexyl) 5-[bis(2-ethoxy-2-oxoethyl)carbamoyloxy]-2-(4-tert-butylphenyl)-6-cyano-3H-pyrrolo[1,2-b][1,2,4]triazole-7-carboxylate |
InChI |
InChI=1S/C41H57N5O8/c1-13-51-30(47)22-45(23-31(48)52-14-2)38(50)54-36-27(21-42)32(35-43-34(44-46(35)36)25-15-17-26(18-16-25)39(4,5)6)37(49)53-33-28(40(7,8)9)19-24(3)20-29(33)41(10,11)12/h15-18,24,28-29,33H,13-14,19-20,22-23H2,1-12H3,(H,43,44) |
InChI Key |
BSFARPZVGXSFEA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN(CC(=O)OCC)C(=O)OC1=C(C(=C2N1NC(=N2)C3=CC=C(C=C3)C(C)(C)C)C(=O)OC4C(CC(CC4C(C)(C)C)C)C(C)(C)C)C#N |
physical_description |
Dry Powder |
Origin of Product |
United States |
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